molecular formula C9H7BrN2 B1279758 4-(2-Bromophenyl)-1H-imidazole CAS No. 450415-78-8

4-(2-Bromophenyl)-1H-imidazole

Cat. No. B1279758
CAS RN: 450415-78-8
M. Wt: 223.07 g/mol
InChI Key: FELOTSCACKQLHT-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1H-imidazole, also known as 2-bromo-4-phenylimidazole, is a heterocyclic aromatic compound that has been extensively studied in recent years due to its wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, from synthesis to biochemical and physiological studies. In

Scientific Research Applications

Future Directions

Research into compounds similar to “4-(2-Bromophenyl)-1H-imidazole” often focuses on their potential antimicrobial and anticancer activities .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .

Result of Action

The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action environment can significantly influence the efficacy and stability of 4-(2-Bromophenyl)-1H-imidazole. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. In the context of SM cross-coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name

5-(2-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOTSCACKQLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473552
Record name 4-(2-BROMOPHENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

450415-78-8
Record name 4-(2-BROMOPHENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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